molecular formula C11H18N4O2 B12304218 rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans

rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans

Cat. No.: B12304218
M. Wt: 238.29 g/mol
InChI Key: JOQQTCLOLRPIHC-UHFFFAOYSA-N
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Description

rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans is a synthetic organic compound with the molecular formula C11H18N4O2 It is characterized by the presence of a pyrrolidine ring substituted with a pyrazole moiety and an acetamide group

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

2-methoxy-N-[4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C11H18N4O2/c1-15-10(3-4-13-15)8-5-12-6-9(8)14-11(16)7-17-2/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16)

InChI Key

JOQQTCLOLRPIHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNCC2NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: This step involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under suitable conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, cis
  • 2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide

Uniqueness

rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans is unique due to its specific stereochemistry and the presence of both the pyrazole and pyrrolidine rings

Biological Activity

rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. It is a pyrazole derivative, a class known for diverse biological effects. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Namerac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans
CAS Number2503204-49-5
Molecular FormulaC₁₁H₁₈N₄O₂
Molecular Weight238.29 g/mol
StructureStructure

The biological activity of rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide is largely attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of activities including anti-inflammatory, analgesic, and anticancer effects.

Pharmacological Effects

Recent studies have indicated that compounds containing the pyrazole moiety can act as:

  • Anti-inflammatory agents : They may inhibit cyclooxygenase enzymes similar to celecoxib and other NSAIDs .
  • Anticancer agents : Some pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • CNS activity : The compound may affect neurotransmitter systems, potentially offering neuroprotective benefits .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide exhibited significant cytotoxic activity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM .

Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory models in mice, the compound demonstrated a reduction in paw edema comparable to indomethacin, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent literature reviews have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring can significantly influence their pharmacological profiles .

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